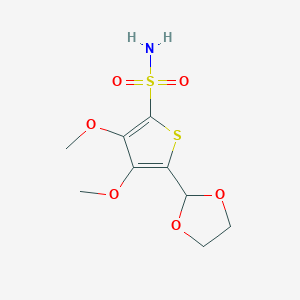
5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Techniques such as thermal analysis and spectroscopic analysis may be used .Applications De Recherche Scientifique
Synthesis and Biological Activities
Sulfonamide derivatives, including those with complex bicyclic systems like dioxolanes, have been synthesized and evaluated for various biological activities. For example, sulfonamide compounds have shown cytotoxic activity against different cancer cell lines, such as human mammary cancer cells (MCF-7), human cervical carcinoma cells (HeLa), and human lung cancer cells (A549) (Li et al., 2014). These findings suggest potential applications in cancer research and therapy.
Inhibition of Enzymes and Receptors
Novel sulfonamides carrying biologically active moieties have been designed as inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), indicating their utility in studies related to angiogenesis and cancer metastasis (Ghorab et al., 2016). This demonstrates the role of sulfonamide derivatives in developing therapeutic agents targeting specific pathways in disease progression.
Antiviral and Antimicrobial Applications
The synthesis of sulfonamide derivatives has also been explored for antiviral and antimicrobial applications. Compounds with sulfonamide groups have shown anti-tobacco mosaic virus activity, highlighting their potential in controlling viral infections in plants (Chen et al., 2010). Additionally, sulfonamide compounds have demonstrated moderate to significant antibacterial activity against various bacterial strains, suggesting their application in combating bacterial infections (Chohan & Shad, 2011).
Chemiluminescence and Catalytic Properties
Research has also focused on the chemiluminescence and catalytic properties of sulfonamide derivatives. For instance, sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, similar in structural complexity to the compound , have been investigated for their base-induced chemiluminescence, opening avenues for analytical and diagnostic applications (Watanabe et al., 2010).
Mécanisme D'action
Dioxolanes
Dioxolanes are a group of organic compounds containing a 1,3-dioxolane ring . They are often used as solvents and as co-monomers in polyacetals . The 1,3-dioxolane ring in “5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide” could potentially influence its solubility and reactivity.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6S2/c1-13-5-6(14-2)9(18(10,11)12)17-7(5)8-15-3-4-16-8/h8H,3-4H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGJTNJJZXLUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1OC)S(=O)(=O)N)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



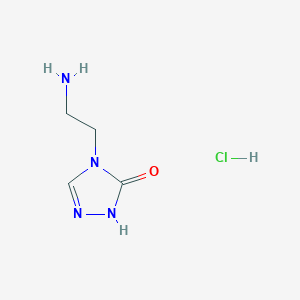
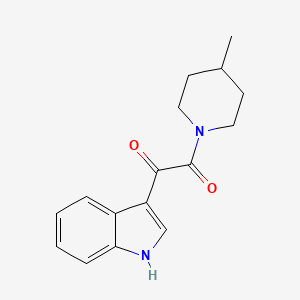
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
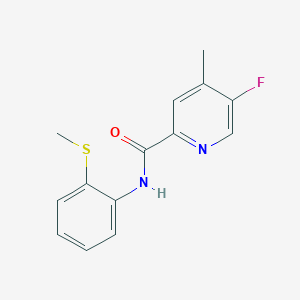
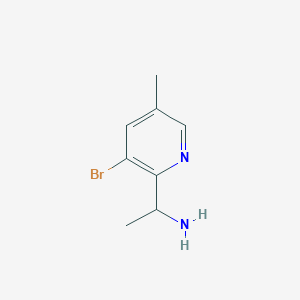

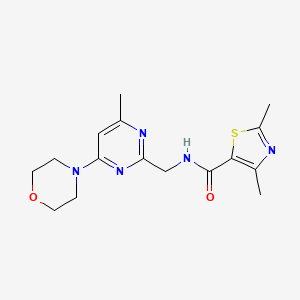
![N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2572802.png)
![7-(tert-butyl)-3-(4-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2572804.png)
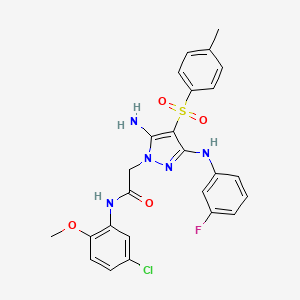
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2572806.png)